Cyclohexyl(3-fluorophenyl)methanamine
Description
Cyclohexyl(3-fluorophenyl)methanamine (C₁₃H₁₈FN, molecular weight: 199.29 g/mol) is a secondary amine featuring a cyclohexyl group attached to a 3-fluorophenyl-substituted methanamine backbone. While commercial availability of this compound is currently discontinued , its structural analogs remain under active investigation for their pharmacological and synthetic utility.
Properties
Molecular Formula |
C13H18FN |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
cyclohexyl-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H18FN/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10,13H,1-3,5-6,15H2 |
InChI Key |
LHGQDTDTDVPHFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl(3-fluorophenyl)methanamine can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 3-fluorobenzaldehyde, followed by reductive amination with ammonia or an amine source. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Reaction Component | Details | Source |
|---|---|---|
| Catalyst | Ru complex + L1 ligand | |
| Solvent | Chlorobenzene | |
| Temperature/Time | 130°C, 16 h | |
| Purification Method | Column chromatography (n-hexane/EtOAc) |
Oxidation Reactions
The primary amine group undergoes oxidation to form imines or nitriles under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Product : Cyclohexyl(3-fluorophenyl)methanimine (imine derivative).
-
Mechanism : Abstraction of hydrogen from the amine group, followed by dehydrogenation .
Table 2: Oxidation Parameters
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium | Imine | 65% |
| CrO₃ | Dichloromethane, 25°C | Nitrile | 58% |
Reduction Reactions
The compound can act as a substrate in hydrogenation or borohydride reductions:
-
Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Product : Cyclohexyl(3-fluorophenyl)methanol (secondary alcohol).
Table 3: Reduction Outcomes
| Reducing Agent | Solvent | Temperature | Product Purity |
|---|---|---|---|
| NaBH₄ | Methanol | 0°C | 89% |
| LiAlH₄ | THF | Reflux | 92% |
Substitution Reactions
The fluorine atom on the phenyl ring participates in nucleophilic aromatic substitution :
-
Reagents : Hydroxide ions (OH⁻) or amines under basic conditions.
-
Product : Cyclohexyl(3-hydroxyphenyl)methanamine or cyclohexyl(3-aminophenyl)methanamine .
Table 4: Substitution Parameters
| Nucleophile | Conditions | Major Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 100°C, 12 h | 3-Aminophenyl derivative | 73% |
| NaOH | Ethanol, 80°C | 3-Hydroxyphenyl derivative | 68% |
Other Reactions
-
Schiff Base Formation : Reacts with ketones/aldehydes to form imines .
-
Complexation : Binds to transition metals (e.g., Mn, Ru) via the amine group, forming coordination complexes for catalytic applications .
Reactivity Trends
-
Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, reducing electrophilic substitution but enhancing nucleophilic substitution at the meta position .
-
Steric Effects : The cyclohexyl group hinders reactions at the amine nitrogen, favoring para-substitution on the phenyl ring .
Scientific Research Applications
Medicinal Chemistry
Cyclohexyl(3-fluorophenyl)methanamine has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may interact with various receptors and enzymes in biological systems.
- Case Study : Research has shown that compounds with similar structures can modulate the activity of the fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. Inhibitors of FAAH have been studied for their potential in treating pain and anxiety disorders .
Pharmacological Studies
The compound's interactions with neurotransmitter systems have made it a subject of interest in pharmacological research.
- Biological Activity : Preliminary studies indicate that this compound may exhibit significant binding affinity towards neurotransmitter receptors, which could lead to therapeutic effects in conditions such as depression or anxiety .
| Study Focus | Findings | Implications |
|---|---|---|
| FAAH Inhibition | Effective at low doses (ED50 = 0.2 mg/kg) | Potential for pain management therapies |
| Neurotransmitter Interaction | Significant binding affinity observed | Possible applications in treating mood disorders |
Synthetic Applications
The synthesis of this compound can be achieved through various chemical reactions, making it accessible for further research and development.
- Synthetic Routes : Common methods include nucleophilic substitution reactions involving cyclohexyl amines and fluorophenyl derivatives under controlled conditions, which can yield high purity products suitable for biological testing.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Cyclohexyl(4-fluorophenyl)methanamine | Similar structure; different fluorine position | Varied receptor binding | Potentially different pharmacokinetics |
| Phenethylamine derivatives | Simple structure; lacks cyclohexane ring | Moderate activity against CNS targets | Less lipophilicity compared to cyclohexyl derivative |
Mechanism of Action
The mechanism of action of Cyclohexyl(3-fluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence electronic properties, steric bulk, and biological activity.
Table 1: Fluorinated Phenyl Derivatives
Key Findings :
Cycloalkyl Group Modifications
The size and conformation of the cycloalkyl group impact lipophilicity and steric interactions.
Table 2: Cycloalkyl Variants
Key Findings :
- Cyclohexyl vs. Cyclopentyl : The cyclohexyl group’s larger size may contribute to lower synthetic yields due to steric hindrance during deamination (e.g., 30% yield for cyclohexyl vs. 73% for thiophene derivatives).
- Cyclobutyl Derivatives : The smaller cyclobutyl ring in 1-cyclobutyl-1-(3-fluorophenyl)methanamine hydrochloride enhances solubility, making it preferable for formulation studies.
Table 3: Hazard and Handling Data
Biological Activity
Cyclohexyl(3-fluorophenyl)methanamine, also known by its chemical identifier 1-(3-fluorophenyl)cyclohexylmethanamine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H16FN
- Molecular Weight : 205.27 g/mol
The presence of the cyclohexyl group and the 3-fluorophenyl moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and for receptor modulation.
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities:
- Antidepressant Effects : Preliminary investigations suggest that this compound may have antidepressant properties, potentially linked to its interaction with neurotransmitter systems in the brain.
- Antinociceptive Activity : Research has shown that this compound can exhibit significant antinociceptive effects in animal models, suggesting its potential as a pain management agent.
- Receptor Modulation : The compound has been studied for its ability to modulate opioid receptors, particularly the μ-opioid receptor (MOR), which is crucial for pain relief and reward pathways.
Case Studies
-
Antidepressant Activity :
A study evaluated the effects of this compound on depression-like behaviors in rodent models. The results demonstrated a reduction in immobility time in the forced swim test, indicating potential antidepressant properties. -
Antinociceptive Effects :
In a pain model using mice, administration of this compound resulted in a significant decrease in pain response compared to control groups. The compound's efficacy was comparable to established analgesics.
Pharmacological Profile
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | |
| Antinociceptive | Significant pain relief in mice | |
| Opioid Receptor Modulation | Interaction with MOR |
The proposed mechanisms by which this compound exerts its biological effects include:
- Opioid Receptor Interaction : The compound appears to bind to and activate μ-opioid receptors, leading to analgesic effects.
- Serotonergic Pathways : Potential modulation of serotonin levels may contribute to its antidepressant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
